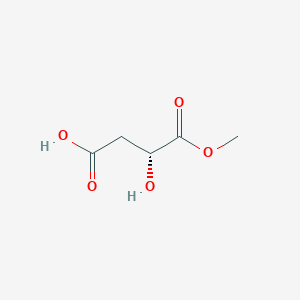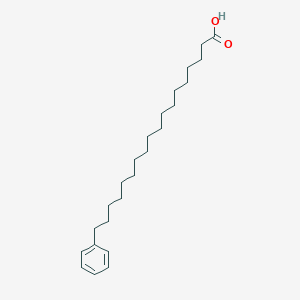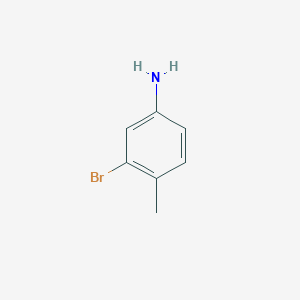
CAY10465
Overview
Description
1,3-dichloro-5-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]benzene is a halogenated aromatic compound known for its stability and unique chemical properties. It is often used in scientific research due to its selective affinity for certain receptors and its ability to modulate biological pathways .
Mechanism of Action
Target of Action
CAY10465, also known as “1,3-dichloro-5-[(1E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-benzene”, is a selective and high-affinity agonist for the Aryl Hydrocarbon Receptor (AhR) . The AhR is a ligand-activated transcription factor involved in the regulation of biological responses to planar aromatic (aryl) hydrocarbons .
Mode of Action
This compound interacts with the AhR with a Ki of 0.2 nM . This interaction activates the AhR, leading to changes in the transcription of specific genes . It’s worth noting that this compound shows no effect on the estrogen receptor, even at concentrations as high as 100 µM .
Pharmacokinetics
The solubility of this compound in dmso is reported to be ≥ 100 mg/ml , which could potentially influence its bioavailability.
Result of Action
In vitro studies have shown that this compound can reduce apolipoprotein A-I (apo A-I) levels in HepG2 cells and inhibit the synthesis of the protein . This suggests that this compound may have a role in lipid metabolism.
Biochemical Analysis
Biochemical Properties
CAY10465 interacts with the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor involved in the regulation of biological responses to planar aromatic hydrocarbons . This receptor has been shown to regulate xenobiotic-metabolizing enzymes such as cytochrome P450 .
Cellular Effects
In HepG2 cells, this compound has been shown to reduce apolipoprotein A-I (apo A-I) levels and inhibit the synthesis of the protein . This suggests that this compound may have significant effects on lipid metabolism and transport in cells.
Molecular Mechanism
This compound acts as a high-affinity agonist for the AhR . Upon binding, the AhR-ligand complex translocates to the nucleus, where it dimerizes with the AhR nuclear translocator (ARNT). This heterodimer then binds to xenobiotic response elements (XREs) in the promoter region of target genes, leading to their transcriptional activation .
Subcellular Localization
As an AhR agonist, it is likely that it localizes to the cytoplasm under basal conditions and translocates to the nucleus upon activation
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dichloro-5-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]benzene typically involves the reaction of 1,3-dichlorobenzene with 4-(trifluoromethyl)styrene under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and a base, such as potassium carbonate, in an organic solvent like dimethylformamide. The reaction mixture is heated to a temperature of around 100°C to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1,3-dichloro-5-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of corresponding hydro derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of hydro derivatives.
Scientific Research Applications
1,3-dichloro-5-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]benzene is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving receptor binding and modulation, particularly for the aryl hydrocarbon receptor.
Industry: Used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 1,3-dichloro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene
- 1,3-dichloro-5-(trifluoromethyl)benzene
Uniqueness
1,3-dichloro-5-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]benzene is unique due to its specific trifluoromethyl group and its ability to selectively bind to the aryl hydrocarbon receptor. This selectivity makes it a valuable tool in research and potential therapeutic applications .
Properties
IUPAC Name |
1,3-dichloro-5-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2F3/c16-13-7-11(8-14(17)9-13)2-1-10-3-5-12(6-4-10)15(18,19)20/h1-9H/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISPYNXGXZRLLHM-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC(=CC(=C2)Cl)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CC(=CC(=C2)Cl)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(3-Bromophenyl)methylene]-2,2-dimethoxyethanamine](/img/structure/B27572.png)
![Phenyl [4-(2-formylhydrazinyl)phenyl]carbamate](/img/structure/B27574.png)




![4-Chloro-2h-benzo[h]chromene-3-carbaldehyde](/img/structure/B27588.png)







